REACTION_CXSMILES
|
C(O)=O.[Cl:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:6]=1[C:12]1[C:16]([CH2:17][O:18][CH:19]2[CH2:24][CH2:23][N:22]([C:25]3[CH:33]=[C:32]4[C:28]([C:29]([C:35]([O:37]C(C)(C)C)=[O:36])=[CH:30][N:31]4[CH3:34])=[CH:27][CH:26]=3)[CH2:21][CH2:20]2)=[C:15]([CH:42]2[CH2:44][CH2:43]2)[O:14][N:13]=1>O>[CH:42]1([C:15]2[O:14][N:13]=[C:12]([C:6]3[C:5]([Cl:4])=[CH:10][CH:9]=[CH:8][C:7]=3[Cl:11])[C:16]=2[CH2:17][O:18][CH:19]2[CH2:24][CH2:23][N:22]([C:25]3[CH:33]=[C:32]4[C:28]([C:29]([C:35]([OH:37])=[O:36])=[CH:30][N:31]4[CH3:34])=[CH:27][CH:26]=3)[CH2:21][CH2:20]2)[CH2:43][CH2:44]1
|
Name
|
|
Quantity
|
116.5 kg
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
tert-butyl 6-(4-{[3-(2,6-dichlorophenyl)-5-cyclopropylisoxazol-4-yl]methoxy}piperidyl)-1-methylindole-3-carboxylate
|
Quantity
|
19.102 kg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C1=NOC(=C1COC1CCN(CC1)C1=CC=C2C(=CN(C2=C1)C)C(=O)OC(C)(C)C)C1CC1
|
Name
|
|
Quantity
|
133.7 kg
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
133.7 kg
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
286.5 kg
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
Stir the mixture at 20-30° C. for 24-72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
with stirring for at least 30 minutes
|
Type
|
CUSTOM
|
Details
|
Collect the solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
rinse the filter cake with water (3×30 Kg)
|
Type
|
ADDITION
|
Details
|
Add the wet solids to methanol (75.5 Kg)
|
Type
|
STIRRING
|
Details
|
stir the suspension for at least 12 hours
|
Type
|
TEMPERATURE
|
Details
|
Cool the suspension to 0-5° C.
|
Type
|
STIRRING
|
Details
|
stir for at least 1 hour
|
Type
|
CUSTOM
|
Details
|
Collect the solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
Wash the solids with a solution of methanol (9.1 Kg) and water (1.1 Kg)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0-5° C.
|
Type
|
CUSTOM
|
Details
|
Dry solids at 50-55° C. for 12-72 hours under vacuum
|
Duration
|
42 (± 30) h
|
Type
|
ADDITION
|
Details
|
Add the solids to formic acid (28.5 Kg) and water (2.3 Kg)
|
Type
|
STIRRING
|
Details
|
stir for 10-20 minutes
|
Duration
|
15 (± 5) min
|
Type
|
FILTRATION
|
Details
|
Filter the mixture
|
Type
|
STIRRING
|
Details
|
Add water (49.7 Kg) and stir for 30-60 minutes
|
Duration
|
45 (± 15) min
|
Type
|
STIRRING
|
Details
|
Add water (2×36.6 Kg) and stir for at least 30 minutes
|
Type
|
CUSTOM
|
Details
|
Collect solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
rinse with water (3×15.9 Kg)
|
Type
|
ADDITION
|
Details
|
Add
|
Type
|
CUSTOM
|
Details
|
collected solids to methanol (58.2 Kg)
|
Type
|
STIRRING
|
Details
|
Stir for at least 12 hours
|
Type
|
TEMPERATURE
|
Details
|
cool to 0-5° C.
|
Type
|
STIRRING
|
Details
|
stir for at least 1 hour
|
Type
|
CUSTOM
|
Details
|
Collect solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
Wash solids with a solution of methanol (8.1 Kg) and water (1.1 Kg)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0-5° C.
|
Type
|
ADDITION
|
Details
|
Add the collected solids to a solution of methanol (115.6 Kg) and water (14.6 Kg)
|
Type
|
TEMPERATURE
|
Details
|
Heat the suspension
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2-3 hours
|
Duration
|
2.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
cool to 0-5° C.
|
Type
|
STIRRING
|
Details
|
stir 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Collect the solids
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
Wash the solids with a solution of methanol (17.3 Kg) and water (2.2 Kg)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0-5° C.
|
Type
|
CUSTOM
|
Details
|
Dry
|
Type
|
CUSTOM
|
Details
|
collected solids at 60-65° C. for 12-72 hours under vacuum
|
Duration
|
42 (± 30) h
|
Reaction Time |
48 (± 24) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C(=NO1)C1=C(C=CC=C1Cl)Cl)COC1CCN(CC1)C1=CC=C2C(=CN(C2=C1)C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.584 kg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |